2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core (6-oxo-3-phenylpyridazine) linked via an acetamide bridge to a substituted 1,3,4-thiadiazole ring containing a tetrahydrofuran (THF) moiety. This hybrid structure combines pharmacophores known for diverse bioactivities: pyridazinones are associated with anti-inflammatory, antimicrobial, and anticancer properties , while thiadiazoles contribute to metabolic stability and ligand-receptor interactions . The THF substituent may enhance solubility and modulate pharmacokinetics.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-15(19-18-21-20-17(27-18)14-7-4-10-26-14)11-23-16(25)9-8-13(22-23)12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVMYHNETKOCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives, phenyl hydrazine, and thiadiazole precursors. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenyl and thiadiazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets. The pyridazinone and thiadiazole moieties can bind to specific enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis likely involves pyridazinone alkylation followed by thiadiazole cyclization, analogous to methods in and . The THF moiety may be introduced via a ring-closing reaction or nucleophilic substitution.
- Bioactivity Potential: While direct pharmacological data for the target compound is unavailable, structural analogs suggest possible anticancer (via ferroptosis induction ) or antibacterial activity. The thiadiazole-THF group may enhance selectivity for enzymes like cyclooxygenase-2 or bacterial topoisomerases.
- SAR Insights: The phenyl group at position 3 of pyridazinone is critical for π-π stacking in target binding. The thiadiazole-THF substituent may improve pharmacokinetics by balancing lipophilicity and solubility. Acetamide linkers enable modular derivatization, as seen in and .
Biological Activity
The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, along with structural insights and synthesis methods.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the presence of a pyridazinone moiety and a thiadiazole ring. Its molecular formula is with a molecular weight of approximately 372.46 g/mol. The compound's structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridazinones, including the target compound, exhibit significant antibacterial properties. A comparative analysis of various derivatives showed that modifications to the pyridazinone structure can enhance activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| Target Compound | Strong | Strong |
The target compound has shown promising results in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Preliminary tests indicated effectiveness against common fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell wall synthesis.
Study 1: Synthesis and Characterization
A study conducted by Daoui et al. (2020) synthesized the target compound through a multi-step reaction involving the condensation of pyridazinone with thiadiazole derivatives. Characterization was performed using techniques such as NMR and mass spectrometry, confirming the expected structure.
Study 2: Biological Evaluation
In another investigation, the biological activities were assessed using standard disk diffusion methods. The results indicated that the compound exhibited zone inhibition diameters comparable to established antibiotics, highlighting its potential as a lead compound in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
